molecular formula C15H12ClN3S B2540763 4-(4-chlorophenyl)-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine CAS No. 707535-64-6

4-(4-chlorophenyl)-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine

Cat. No.: B2540763
CAS No.: 707535-64-6
M. Wt: 301.79
InChI Key: VEGRRWLWTJXDEP-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine is a chemical compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a chlorophenyl group, and a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine typically involves the reaction of 4-chlorobenzaldehyde with 3-pyridinemethanamine and thioamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated under reflux conditions to facilitate the formation of the thiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

4-(4-chlorophenyl)-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-1-(3-pyridinylmethyl)piperazin-1-ium
  • 5-(4-chlorophenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

4-(4-chlorophenyl)-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine is unique due to its specific combination of a thiazole ring, chlorophenyl group, and pyridinylmethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

4-(4-chlorophenyl)-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a thiazole ring, a chlorophenyl group, and a pyridinylmethyl moiety. Understanding its biological activity is crucial for exploring its applications in drug development.

  • Chemical Formula : C₁₅H₁₂ClN₃S
  • Molecular Weight : 301.79388 g/mol
  • CAS Number : 75876-62-9

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's thiazole structure facilitates binding to these targets, leading to modulation of their activity. This interaction can result in several biological effects, including antimicrobial and anticancer properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, research demonstrated that derivatives of thiazole compounds exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The results indicated that modifications to the structure can enhance the cytotoxic effect:

CompoundCell LineIC₅₀ (µg/mL)Mechanism
4eMCF-75.36Induces apoptosis via Bax/Bcl-2 ratio increase
4iHepG22.32Cell cycle arrest at G2/M phase

The compounds were shown to induce apoptosis through the activation of caspases and alteration of the cell cycle phases, confirming their potential as anticancer agents .

Antimicrobial Activity

In addition to anticancer properties, thiazole derivatives have been evaluated for their antimicrobial activity. The compound's ability to inhibit bacterial growth has been explored, making it a candidate for further development as an antimicrobial agent. The specific mechanisms involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Studies

  • In Vitro Cytotoxicity Study : A study conducted on various thiazole derivatives, including this compound, showed enhanced cytotoxicity when specific substituents were introduced. The study employed the MTT assay to determine IC₅₀ values against different cancer cell lines .
  • Mechanistic Insights : Another investigation focused on the apoptotic mechanisms activated by these compounds revealed that treatment led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cells .

Properties

IUPAC Name

4-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3S/c16-13-5-3-12(4-6-13)14-10-20-15(19-14)18-9-11-2-1-7-17-8-11/h1-8,10H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGRRWLWTJXDEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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